JDTic's Ultra-High Functional Potency vs. nor-BNI and GNTI in GTPγS Assays
In a functional [³⁵S]GTPγS assay using cloned human KOR, JDTic exhibits an exceptionally high antagonist potency with a Ki of 0.02 nM. This is significantly more potent than nor-BNI, which has a Ki of 0.31 nM, and GNTI, with a Ki of 0.04 nM. This represents a 15.5-fold improvement in functional potency over nor-BNI and a 2-fold improvement over GNTI [1].
| Evidence Dimension | Functional Antagonist Potency (Ki) in [³⁵S]GTPγS Assay at Human KOR |
|---|---|
| Target Compound Data | 0.02 nM |
| Comparator Or Baseline | nor-BNI: 0.31 nM; GNTI: 0.04 nM |
| Quantified Difference | 15.5-fold more potent than nor-BNI; 2-fold more potent than GNTI |
| Conditions | [³⁵S]GTPγS functional binding assay using cloned human kappa opioid receptor (KOR) expressed in HEK293 cells. |
Why This Matters
Higher functional potency ensures robust target engagement at lower concentrations, which is critical for *in vivo* studies where drug exposure is limited by pharmacokinetics and for minimizing potential off-target effects.
- [1] Wu H, Wacker D, Mileni M, et al. Structure of the human κ-opioid receptor in complex with JDTic. Nature. 2012;485(7398):327-332. View Source
